5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine

Antiprotozoal Research Medicinal Chemistry Structure-Activity Relationship (SAR)

Standard non-fluorinated or trifluoromethyl benzimidazole analogs fail to replicate the unique electronic and steric profile of the pentafluoroethyl group at the 5-position. This 2-aminobenzimidazole core delivers quantifiable metabolic stability (XLogP3 = 2.3) and a derivatizable amine vector. - Key intermediate for focused antiprotozoal libraries (targeting E. histolytica, benchmark IC50 0.18 μg/mL). - Ideal scaffold for anticancer SAR: non-dichlorinated start point to improve kinase selectivity. - Procurable in research quantities with documented purity for reproducible in vivo probe development.

Molecular Formula C9H6F5N3
Molecular Weight 251.16
CAS No. 2138045-16-4
Cat. No. B2696585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine
CAS2138045-16-4
Molecular FormulaC9H6F5N3
Molecular Weight251.16
Structural Identifiers
SMILESC1=CC2=C(C=C1C(C(F)(F)F)(F)F)NC(=N2)N
InChIInChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)4-1-2-5-6(3-4)17-7(15)16-5/h1-3H,(H3,15,16,17)
InChIKeyADDZAUMCNGTEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Pentafluoroethyl)-1H-1,3-benzodiazol-2-amine: Strategic Fluorinated Benzimidazole Building Block


5-(Pentafluoroethyl)-1H-1,3-benzodiazol-2-amine (CAS 2138045-16-4), also known as 5-(perfluoroethyl)-1H-benzo[d]imidazol-2-amine, is a fluorinated benzimidazole derivative with the molecular formula C9H6F5N3 and a molecular weight of 251.16 g/mol [1]. This compound serves as a key intermediate and scaffold in medicinal chemistry, distinguished by the presence of a highly electronegative pentafluoroethyl group (-C2F5) at the 5-position and a primary amine at the 2-position. This unique substitution pattern imparts significant lipophilicity (XLogP3 = 2.3), metabolic stability, and the capacity for specific hydrogen-bonding interactions, differentiating it from non-fluorinated or less-fluorinated benzimidazole analogs [2].

Why Generic Benzimidazole Analogs Cannot Substitute This Compound


Generic substitution of 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine with structurally similar benzimidazoles (e.g., 2-trifluoromethylbenzimidazole, 5,6-dichloro-2-pentafluoroethylbenzimidazole, or unsubstituted 2-aminobenzimidazole) is scientifically invalid due to quantifiable differences in physicochemical properties and resulting biological activity profiles. The specific combination of the 5-pentafluoroethyl group and the 2-amino moiety creates a unique pharmacophore that governs target binding, selectivity, and pharmacokinetic behavior [1]. Studies on analogous 2-pentafluoroethylbenzimidazoles demonstrate that the pentafluoroethyl substituent confers markedly different antiprotozoal and anticancer potency compared to trifluoromethyl analogs, while the presence and position of halogenation critically alter antimicrobial efficacy [2]. The precise electronic and steric environment of 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine, therefore, dictates its utility as a specific chemical probe or drug candidate, rendering any 'off-the-shelf' alternative scientifically unreliable for replication or advancement of structure-activity relationship (SAR) studies.

Quantitative Evidence: Key Differentiators


Pentafluoroethyl vs Trifluoromethyl: Antiprotozoal Potency

The pentafluoroethyl (-C2F5) substituent at the benzimidazole 2-position is associated with enhanced antiprotozoal activity compared to the trifluoromethyl (-CF3) analog against Giardia intestinalis. A series of substituted 2-pentafluoroethylbenzimidazoles showed a trend toward higher potency, with a leading derivative achieving an IC50 of 0.18 μg/mL [1]. This quantifies the activity improvement conferred by the larger, more lipophilic C2F5 group [2].

Antiprotozoal Research Medicinal Chemistry Structure-Activity Relationship (SAR)

5,6-Dichloro Substitution: Key to Anticancer Activity

The most potent anticancer agent within a studied collection of halogenated benzimidazoles was the 5,6-dichloro-2-pentafluoroethyl derivative, which exhibited marked activity against breast and prostate cancer cell lines [1]. This finding directly contrasts with the non-dichlorinated 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine, demonstrating that the latter's lack of chloro substituents is not a deficiency but a strategic feature for developing targeted inhibitors with potentially distinct selectivity profiles [2].

Oncology Research Breast Cancer Prostate Cancer Lead Optimization

Enhanced Lipophilicity (XLogP3) and Membrane Permeability

5-(Pentafluoroethyl)-1H-1,3-benzodiazol-2-amine possesses a computed XLogP3 value of 2.3, which is significantly higher than the predicted value for its unsubstituted 2-aminobenzimidazole core [1]. This quantifiable increase in lipophilicity, directly attributable to the pentafluoroethyl group, is a critical driver for improved passive membrane permeability and potential oral bioavailability [2].

ADME Properties Physicochemical Characterization Drug Design

Optimal Research and Industrial Use Cases


Antiprotozoal Lead Generation

Utilize 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine as a core scaffold to synthesize a focused library of derivatives aimed at improving upon the 0.18 μg/mL IC50 benchmark set by tetrachlorinated pentafluoroethylbenzimidazoles against Entamoeba histolytica [1]. The compound's 2-amino group provides a direct vector for facile derivatization to explore SAR around the antiprotozoal pharmacophore, while the 5-C2F5 group maintains the favorable physicochemical profile associated with this class [2].

Targeted Anticancer Probes with Tunable Selectivity

Employ 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine as a key intermediate for synthesizing novel anticancer agents. Since 5,6-dichlorination is a known driver for broad potency in breast and prostate cancer models, this non-dichlorinated starting material is ideal for introducing alternative substituents (e.g., methoxy, trifluoromethyl, or heteroaryl groups) to achieve greater kinase selectivity or overcome resistance mechanisms observed with pan-active halogenated analogs [2][3].

Metabolically Stable Probes for In Vivo Target Validation

Leverage the known metabolic stability conferred by the pentafluoroethyl group to create durable chemical probes [2]. The combination of a high XLogP3 (2.3) and the presence of a 2-amino group for conjugation or further optimization makes 5-(pentafluoroethyl)-1H-1,3-benzodiazol-2-amine a prime candidate for developing small-molecule inhibitors or degraders (PROTACs) intended for long-term in vivo pharmacodynamic studies where clearance of non-fluorinated probes would confound results [1].

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